

Spectroscopic Data of Ethyl 4-isocyanatobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 4-isocyanatobenzoate*

Cat. No.: *B1349102*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-isocyanatobenzoate** ($C_{10}H_9NO_3$), a key reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Executive Summary

Ethyl 4-isocyanatobenzoate is a bifunctional molecule featuring both an ester and a highly reactive isocyanate group. This unique combination makes it a valuable synthon for creating a diverse range of molecular architectures. Accurate and thorough spectroscopic characterization is paramount for its use in research and development. This guide presents a consolidated resource of its 1H NMR, ^{13}C NMR, FT-IR, and MS data, offering a foundational reference for its identification and utilization.

Spectroscopic Data

The following sections provide a detailed summary of the key spectroscopic data for **Ethyl 4-isocyanatobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **Ethyl 4-isocyanatobenzoate** exhibits characteristic signals for the ethyl group and the parasubstituted benzene ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~8.05	Doublet	2H	~8.5	Ar-H (ortho to -COOEt)
~7.15	Doublet	2H	~8.5	Ar-H (ortho to -NCO)
4.38	Quartet	2H	7.1	-O-CH ₂ -CH ₃
1.39	Triplet	3H	7.1	-O-CH ₂ -CH ₃

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~165.5	C=O (Ester)
~138.0	Ar-C-NCO
~131.0	Ar-CH (ortho to -COOEt)
~128.5	Ar-C-COOEt
~125.0	C=N=O (Isocyanate)
~118.5	Ar-CH (ortho to -NCO)
~61.5	-O-CH ₂ -CH ₃
~14.0	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Ethyl 4-isocyanatobenzoate** is dominated by the strong absorptions of the isocyanate and ester groups.

Wavenumber (cm^{-1})	Intensity	Functional Group	Vibration
~2270	Strong, Sharp	Isocyanate (-N=C=O)	Asymmetric Stretch
~1720	Strong	Ester (C=O)	Stretch
~1605, ~1510	Medium	Aromatic Ring (C=C)	Stretch
~1270	Strong	Ester (C-O)	Stretch
~1100	Strong	Ester (O-C)	Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **Ethyl 4-isocyanatobenzoate**, the molecular ion peak and characteristic fragment ions are observed.

m/z	Relative Intensity	Assignment
191	Moderate	[M] ⁺ (Molecular Ion)
163	High	[M - C ₂ H ₄] ⁺
146	High	[M - OCH ₂ CH ₃] ⁺
118	Moderate	[M - COOCH ₂ CH ₃] ⁺
90	Moderate	[C ₆ H ₄ N] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **Ethyl 4-isocyanatobenzoate**.
- Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Pulse Program: Standard single pulse.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR:

- Pulse Program: Proton-decoupled single pulse.
- Number of Scans: 1024-4096.
- Relaxation Delay: 2-5 seconds.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

- Place a small amount of solid **Ethyl 4-isocyanatobenzoate** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Add a drop of a volatile solvent in which the compound is soluble (e.g., anhydrous chloroform or dichloromethane) to dissolve the solid.
- Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Transmittance.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

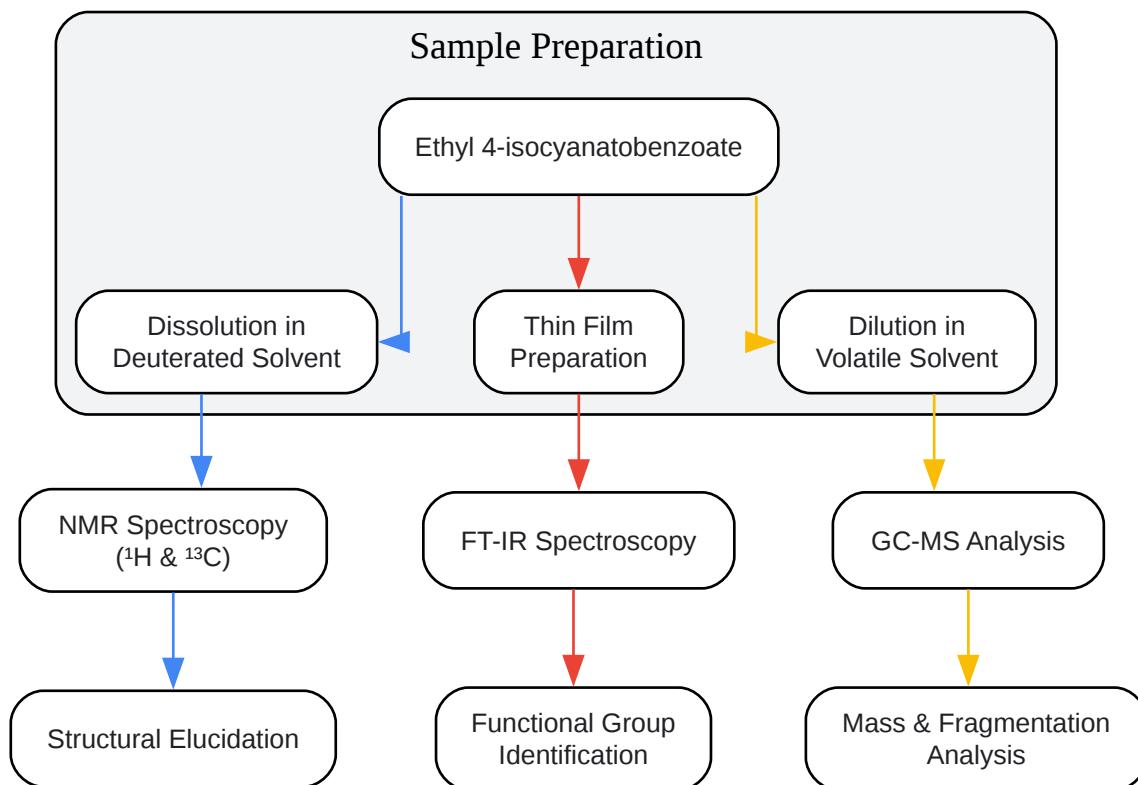
- Prepare a dilute solution of **Ethyl 4-isocyanatobenzoate** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrument Parameters:

- Gas Chromatograph:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-400 amu.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Ethyl 4-isocyanatobenzoate**.



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Caption: General workflow for the spectroscopic analysis of **Ethyl 4-isocyanatobenzoate**.

This guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of **Ethyl 4-isocyanatobenzoate**. Researchers and scientists can utilize this information to ensure the quality and identity of their material, facilitating its effective application in drug development and materials science.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com